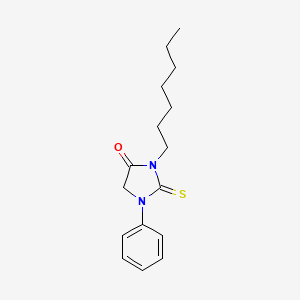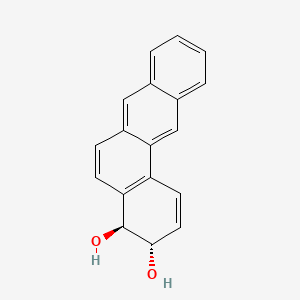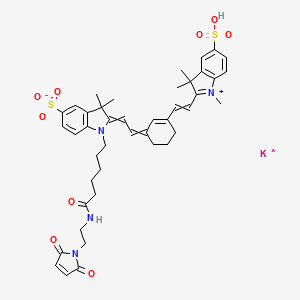
Acetophenone, 2'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetophenone moiety linked to a phenylpiperazine group through a propoxy chain, with additional hydrochloride and acetate groups enhancing its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of acetophenone with a phenylpiperazine derivative in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with a propoxy group under controlled conditions to yield the desired product. The final step involves the addition of hydrochloride and acetate groups to enhance the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions, where the piperazine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups into the phenylpiperazine ring, resulting in a wide range of derivatives.
科学研究应用
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in multicomponent reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter levels. This interaction can lead to various physiological effects, making the compound a potential candidate for drug development.
相似化合物的比较
Similar Compounds
Acetophenone: A simpler compound with a similar core structure but lacking the phenylpiperazine and propoxy groups.
Phenylpiperazine derivatives: Compounds with variations in the substituents on the piperazine ring, affecting their binding affinity and biological activity.
Propoxy derivatives: Compounds with different functional groups attached to the propoxy chain, influencing their chemical reactivity and solubility.
Uniqueness
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylpiperazine and propoxy groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
63990-86-3 |
|---|---|
分子式 |
C23H30Cl2N2O4 |
分子量 |
469.4 g/mol |
IUPAC 名称 |
[1-(2-acetylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C23H28N2O4.2ClH/c1-18(26)22-10-6-7-11-23(22)28-17-21(29-19(2)27)16-24-12-14-25(15-13-24)20-8-4-3-5-9-20;;/h3-11,21H,12-17H2,1-2H3;2*1H |
InChI 键 |
WKDGHNKIZHDFPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)







![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)




